

Peroxyfluor 1 (PF1) Probe Technical Support Center

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Compound of Interest

Compound Name: Peroxyfluor 1

Cat. No.: B1643965

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Welcome to the technical support center for the **Peroxyfluor 1** (PF1) probe. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experiments for researchers, scientists, and drug development professionals utilizing PF1 for the detection of hydrogen peroxide (H₂O₂).

Experimental Protocols

A detailed methodology for utilizing the **Peroxyfluor 1** probe is provided below. Optimization may be required for specific cell types and experimental conditions.

Cell Loading and Imaging Protocol

- Reagent Preparation:
 - Prepare a 5 mM stock solution of **Peroxyfluor 1** in anhydrous DMSO.^{[1][2]} Store this stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.^[1]
 - On the day of the experiment, prepare a fresh 5 µM working solution by diluting the stock solution in a suitable aqueous buffer like PBS or cell culture medium.^[1] Ensure thorough mixing. The working solution should be used immediately and kept from light.^[1]
- Cell Seeding:

- Seed cells on an appropriate imaging plate or coverslip and allow them to adhere and reach the desired confluency.
- Probe Loading:
 - Remove the cell culture medium and wash the cells once with warm PBS or serum-free medium.
 - Add the 5 μM PF1 working solution to the cells.
 - Incubate for 5-60 minutes at 37°C.[1][2][3] The optimal incubation time can vary between cell types; a starting point of 30 minutes is recommended.
- H₂O₂ Stimulation (Optional):
 - If inducing H₂O₂ production, you can add your stimulus either during or after probe incubation. For exogenous H₂O₂, a concentration of 10-100 μM for 15-30 minutes is a common starting point.[1]
- Imaging:
 - After incubation, gently wash the cells twice with warm PBS or imaging buffer to remove excess probe.
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the cells using a fluorescence microscope with excitation at approximately 450 nm and emission detection at around 530 nm.[1]

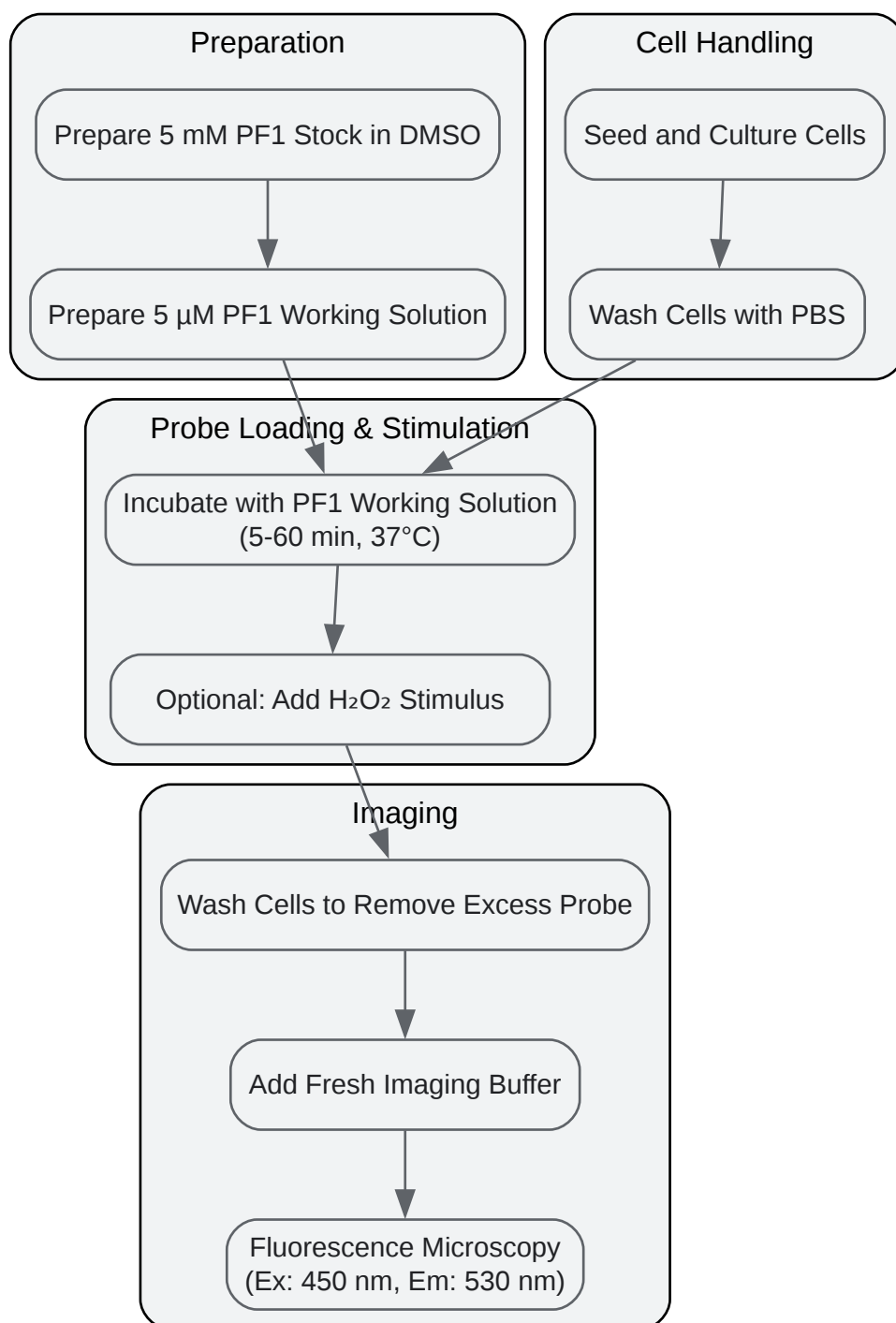
Quantitative Data Summary

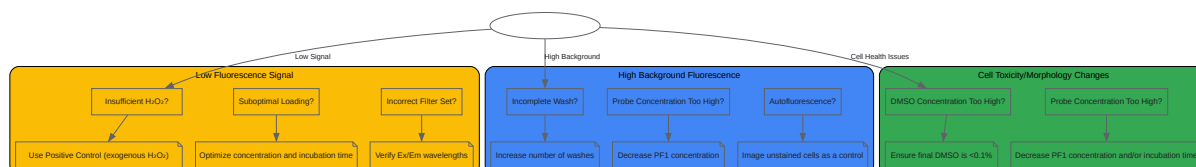
The following table summarizes the key quantitative parameters for using the **Peroxyfluor 1** probe.

Parameter	Recommended Value	Notes
Stock Solution Concentration	5 mM	Optimized based on experimental needs.[1]
Stock Solution Solvent	Anhydrous DMSO	High water content can impede dissolution.[2]
Working Solution Concentration	1-50 μ M	5 μ M is a commonly used concentration.[1][2]
Working Solution Buffer	PBS or Cell Culture Medium	
Incubation Time	5-60 minutes	Optimization is recommended for different cell types.[1][2][3]
Incubation Temperature	37°C	
Excitation Wavelength	~450 nm	[1]
Emission Wavelength	~530 nm	[1]

Visual Guides

Experimental Workflow for Peroxyfluor 1





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